molecular formula C16H13N3O3S B2755990 N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXYQUINOLINE-3-CARBOXAMIDE CAS No. 946204-04-2

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXYQUINOLINE-3-CARBOXAMIDE

Cat. No.: B2755990
CAS No.: 946204-04-2
M. Wt: 327.36
InChI Key: BFCKQUCTEGUOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It might involve multiple steps, each with its own reactants, catalysts, and conditions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. Factors like reaction rates, yields, and the conditions needed for the reaction would be considered .


Physical and Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and stability. Spectroscopic properties could also be considered .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide have shown promising results in antimicrobial applications. For instance, Desai et al. (2011) synthesized a series of related compounds and screened them for in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Similarly, Katagi et al. (2013) reported on substituted thiazolyl derivatives of 2-Quinolones that exhibited significant antibacterial and antifungal activity, highlighting the potential of these compounds in antimicrobial research (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).

Antitumor Activity

The antitumor potential of related compounds has been explored in various studies. Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones, showing notable antineoplastic activity in mice with L1210 leukemia (Liu, Lin, Penketh, & Sartorelli, 1995). Another study by Gaber et al. (2021) focused on derivatives of 1,2-dihydroquinoline-3-carboxylic acid, which demonstrated significant anticancer activity against the breast cancer MCF-7 cell line (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Potential in Psychotropic Research

Research into the psychotropic effects of related compounds has been conducted. Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and found them to possess sedative action and anti-inflammatory activity, along with selective cytotoxic effects concerning tumor cell lines (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Chemodosimetric Properties

In the field of chemodosimetry, a study by Song et al. (2006) demonstrated that a thioamide derivative of 8-hydroxyquinoline showed highly selective fluorescence enhancing properties in the presence of Hg2+ ions, indicating the potential use of related compounds in the detection of specific metal ions (Song, Kim, Park, Chung, Ahn, & Chang, 2006).

Mechanism of Action

If the compound has a biological effect, its mechanism of action would be studied. This could involve looking at what biological molecules it interacts with, and how this interaction leads to its effect .

Safety and Hazards

The compound’s toxicity would be assessed, along with any other potential hazards. This could involve both in vitro and in vivo testing .

Future Directions

Based on the results of the above analyses, future research directions would be proposed. This could involve further studies to better understand the compound’s properties, or the development of applications based on these properties .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-14(9(2)20)23-16(18-8)19-15(22)11-7-17-12-6-4-3-5-10(12)13(11)21/h3-7H,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCKQUCTEGUOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.